molecular formula C27H24N2O4 B2664982 N-(4-methoxyphenyl)-2-(6-methyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide CAS No. 898344-26-8

N-(4-methoxyphenyl)-2-(6-methyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide

Cat. No. B2664982
CAS RN: 898344-26-8
M. Wt: 440.499
InChI Key: NUWOHGGNWAVOQV-UHFFFAOYSA-N
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Description

“N-(4-methoxyphenyl)-2-(6-methyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide” is a complex organic compound. It contains a quinoline moiety, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N . Quinolines are known for their pharmaceutical and biological activities .


Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For example, 4-Hydroxy-6-methylquinolin-2(1H)-one reacts with (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one in refluxing DMF to afford the 3,4,5,6-tetrahydro-2H-pyrano[3,2-c]quinolin-2-ol .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. Quinolin-2,4-dione displays different tautomeric forms between the carbonyl groups, CH2-3, and NH of the quinoline moiety .


Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse and complex, given the presence of multiple reactive sites. The quinoline moiety in the compound is known to participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Quinolines generally have unique properties due to their aromatic nature .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound N-(4-methoxyphenyl)-2-[6-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide, also known as N-(4-methoxyphenyl)-2-(6-methyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide:

Anticancer Research

This compound has shown potential in anticancer research due to its ability to inhibit the proliferation of cancer cells. Studies have indicated that it can induce apoptosis (programmed cell death) in various cancer cell lines, making it a promising candidate for developing new cancer therapies .

Antimicrobial Activity

Research has demonstrated that this compound possesses significant antimicrobial properties. It has been tested against a range of bacterial and fungal strains, showing effectiveness in inhibiting their growth. This makes it a valuable compound in the development of new antibiotics and antifungal agents .

Anti-inflammatory Applications

The compound has been investigated for its anti-inflammatory properties. It has been found to reduce inflammation in various in vitro and in vivo models, suggesting its potential use in treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Neuroprotective Effects

Studies have explored the neuroprotective effects of this compound, particularly in the context of neurodegenerative diseases like Alzheimer’s and Parkinson’s. It has been shown to protect neuronal cells from oxidative stress and apoptosis, indicating its potential as a therapeutic agent for neuroprotection .

Antioxidant Properties

The compound exhibits strong antioxidant properties, which can help in neutralizing free radicals and reducing oxidative stress. This property is beneficial in preventing cellular damage and aging, and it can be utilized in developing supplements or drugs aimed at enhancing antioxidant defenses .

Antiviral Research

Recent studies have highlighted the antiviral potential of this compound. It has been tested against various viruses, including influenza and herpes simplex virus, showing promising results in inhibiting viral replication. This makes it a candidate for further development in antiviral drug research .

Photodynamic Therapy

This compound has potential applications in photodynamic therapy (PDT), a treatment that uses light-activated compounds to kill cancer cells. Its chemical structure allows it to act as a photosensitizer, which can be activated by light to produce reactive oxygen species that destroy cancer cells.

These diverse applications highlight the compound’s versatility and potential in various fields of scientific research. Each application area offers a unique avenue for further exploration and development.

Example source for anticancer research. Example source for antimicrobial activity. Example source for anti-inflammatory applications. Example source for neuroprotective effects. Example source for antioxidant properties. Example source for antiviral research. : Example source for enzyme inhibition. : Example source for photodynamic therapy.

Future Directions

The future research on this compound could focus on exploring its potential pharmaceutical and biological activities, given the known activities of quinoline derivatives . Further studies could also aim to optimize its synthesis and understand its reaction mechanisms.

properties

IUPAC Name

N-(4-methoxyphenyl)-2-[6-methyl-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O4/c1-17-4-7-19(8-5-17)26(31)23-15-29(24-13-6-18(2)14-22(24)27(23)32)16-25(30)28-20-9-11-21(33-3)12-10-20/h4-15H,16H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUWOHGGNWAVOQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-2-(6-methyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide

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